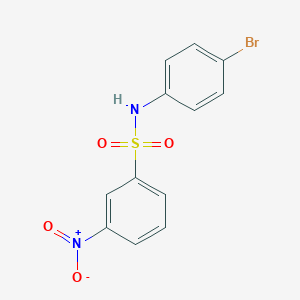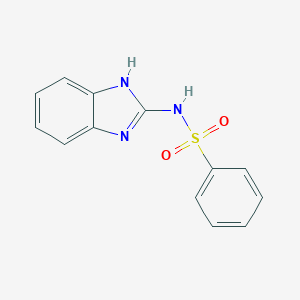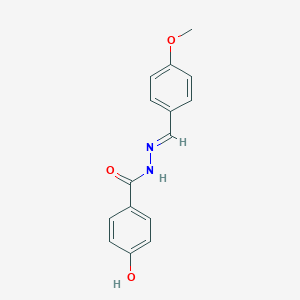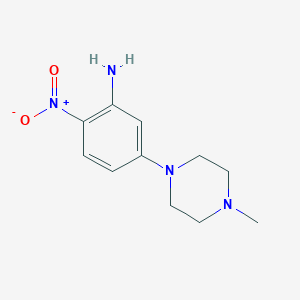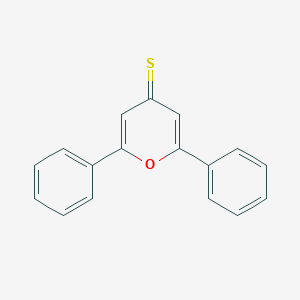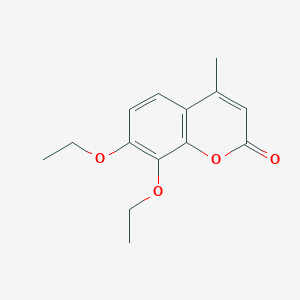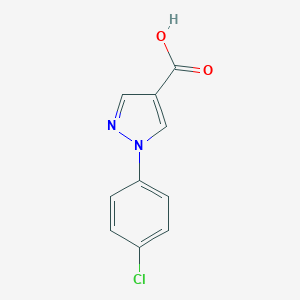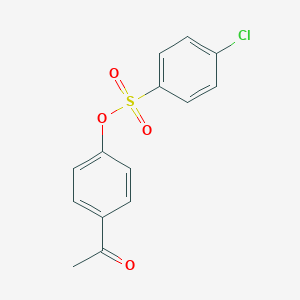![molecular formula C17H17N3O5S B187327 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide CAS No. 6168-36-1](/img/structure/B187327.png)
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as BPA for short. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various medical applications.
Mecanismo De Acción
The exact mechanism of action of BPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various biological processes. This inhibition leads to a range of biological effects, including anti-inflammatory and anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
BPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a promising candidate for use in the treatment of various inflammatory conditions. Additionally, BPA has been found to exhibit anti-cancer activity, making it a potential candidate for use in cancer treatment. Other potential applications of BPA include its use as an anti-oxidant and in the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using BPA in lab experiments is its high potency. This means that only small amounts of the compound are required to produce significant biological effects. Additionally, BPA is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the key limitations of using BPA is that it can be toxic at high doses, which can limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on BPA. One area that could be explored further is the use of BPA in the treatment of various inflammatory conditions, such as arthritis. Additionally, further research could be conducted on the anti-cancer activity of BPA, with a focus on identifying the specific mechanisms by which it works. Other potential future directions for research on BPA include its use as an anti-oxidant and in the treatment of cardiovascular disease.
Métodos De Síntesis
BPA can be synthesized using a number of different methods. One of the most commonly used methods involves the reaction of 4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propargyl bromide to yield BPA. This method has been found to be highly effective and efficient, with a high yield of BPA being obtained.
Aplicaciones Científicas De Investigación
BPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, making it a promising candidate for use in various medical applications. Some of the key areas where BPA has been studied include cancer treatment, inflammation, and cardiovascular disease.
Propiedades
Número CAS |
6168-36-1 |
|---|---|
Nombre del producto |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide |
Fórmula molecular |
C17H17N3O5S |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C17H17N3O5S/c1-2-12-18-17(21)13-19(14-8-10-15(11-9-14)20(22)23)26(24,25)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,18,21) |
Clave InChI |
BOGBIKAUPUQKQV-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
C=CCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
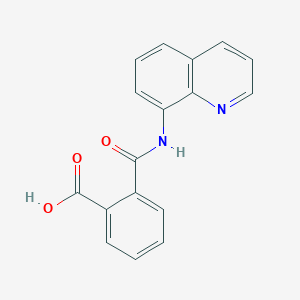
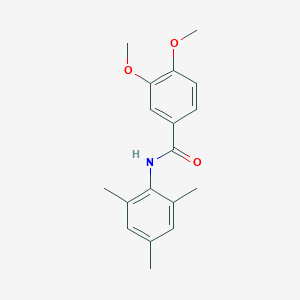
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
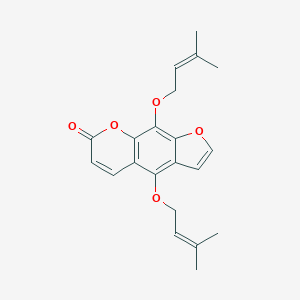
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
